molecular formula C29H47NO6 B1252595 Mycinamicin viii

Mycinamicin viii

Cat. No. B1252595
M. Wt: 505.7 g/mol
InChI Key: XUBWLMQSFCTODE-UCOIGXIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycinamicin VIII is a macrolide.

Scientific Research Applications

Biosynthetic Pathways and Genetic Engineering

Mycinamicin, a 16-membered macrolide antibiotic, exhibits strong antimicrobial activity against Gram-positive bacteria and is produced by Micromonospora griseorubida. A significant focus of research has been on the biosynthetic pathways and genetic manipulation of the organism to understand and potentially enhance mycinamicin production. Anzai et al. (2004) explored the targeted inactivation of polyketide synthase mycAV in M. griseorubida, which is crucial for mycinamicin biosynthesis. They constructed mutants and complemented strains to analyze the polyketide synthase (PKS) module involved in mycinamicin biosynthesis, offering insights into the production and potential modification of macrolide antibiotics (Anzai et al., 2004).

In another study, Tsukada et al. (2010) conducted gene targeting for O-methyltransferase genes, mycE and mycF, on the chromosome of M. griseorubida. They confirmed the roles of these genes in mycinamicin biosynthesis by constructing disruption mutants and analyzing the production of various mycinamicin types. This research further elucidated the molecular mechanisms in mycinamicin biosynthesis (Tsukada et al., 2010).

Enzymatic Studies and Chemical Synthesis

Anzai et al. (2012) conducted a study on the function of cytochrome P450 enzymes MycCI and MycG in M. griseorubida. These enzymes play critical roles in the biosynthesis of mycinamicin II, another variant of mycinamicin. Understanding these enzymes' functions has implications for the broader field of macrolide antibiotics production (Anzai et al., 2012).

Additionally, research has been conducted on hybrid biosynthesis by Anzai et al. (2004), where they studied the targeted inactivation of polyketide synthases in M. griseorubida. This research provides valuable insights into the structural and biosynthetic studies of mycinamicin, contributing to understanding how to produce new macrolide antibiotics through genetic engineering (Anzai et al., 2004).

properties

Product Name

Mycinamicin viii

Molecular Formula

C29H47NO6

Molecular Weight

505.7 g/mol

IUPAC Name

(3E,5S,6S,7S,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

InChI

InChI=1S/C29H47NO6/c1-9-25-18(2)12-10-11-13-24(31)20(4)16-21(5)28(19(3)14-15-26(32)35-25)36-29-27(33)23(30(7)8)17-22(6)34-29/h10-15,18-23,25,27-29,33H,9,16-17H2,1-8H3/b12-10+,13-11+,15-14+/t18-,19-,20+,21-,22+,23-,25+,27+,28+,29-/m0/s1

InChI Key

XUBWLMQSFCTODE-UCOIGXIWSA-N

Isomeric SMILES

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)C

Canonical SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C

synonyms

mycinamicin VIII

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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